(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Vue d'ensemble

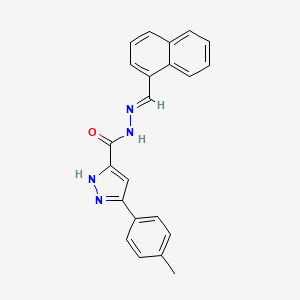

Description

(E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrazole ring, and a p-tolyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalen-1-ylmethylene hydrazine with 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial methods would likely incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including (E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. Research indicates that pyrazole compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives exhibit considerable anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin . The presence of electron-donating groups in the structure enhances this activity.

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been investigated, with some compounds showing promising results as inhibitors of various cancer cell lines. For instance, certain substituted pyrazoles have been identified as effective against EGFR-TK inhibitors, suggesting their potential role in cancer therapeutics .

Synthesis Methodologies

The synthesis of this compound typically involves the condensation reaction between naphthaldehyde and p-tolyl hydrazine followed by further modifications to introduce the carbohydrazide moiety. Common methods include:

- Refluxing with Solvents: Utilizing solvents such as ethanol or acetic acid under reflux conditions to facilitate the reaction.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by providing rapid heating and uniform energy distribution .

Case Study: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 0.22 μg/mL .

Case Study: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, the compound was tested in a rat model for acute inflammation. Results showed a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-N’-(naphthalen-1-ylmethylene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide

- (E)-N’-(naphthalen-1-ylmethylene)-3-(m-tolyl)-1H-pyrazole-5-carbohydrazide

- (E)-N’-(naphthalen-1-ylmethylene)-3-(o-tolyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development in various scientific fields.

Activité Biologique

(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. The following sections will detail its biological activities, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been evaluated in various in vivo models, demonstrating their potential to inhibit inflammatory responses.

Case Study: In Vivo Anti-inflammatory Assessment

In a study assessing the anti-inflammatory properties of several pyrazole derivatives, the compound showed a notable reduction in paw edema in carrageenan-induced rat models. The percentage inhibition was comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating promising therapeutic potential .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been explored against various bacterial strains.

Research Findings:

A recent investigation revealed that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

3. Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(4-methylphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c1-15-9-11-17(12-10-15)20-13-21(25-24-20)22(27)26-23-14-18-7-4-6-16-5-2-3-8-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSIWZBCQQBQMC-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.